molecular formula C9H11NO6S B13984356 (R)-2-amino-3-(4-hydroxy-3-sulfophenyl)propanoic acid

(R)-2-amino-3-(4-hydroxy-3-sulfophenyl)propanoic acid

Cat. No.: B13984356
M. Wt: 261.25 g/mol
InChI Key: VXGXODOSTOUUBH-ZCFIWIBFSA-N
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Description

®-2-amino-3-(4-hydroxy-3-sulfophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a hydroxyl group, and a sulfonic acid group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-3-(4-hydroxy-3-sulfophenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-3-sulfobenzaldehyde with an appropriate amino acid derivative under controlled conditions. The reaction typically requires the use of a suitable solvent, such as water or ethanol, and may involve the use of catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of ®-2-amino-3-(4-hydroxy-3-sulfophenyl)propanoic acid may involve large-scale synthesis using batch or continuous flow reactors. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity and yield. The choice of reaction conditions and equipment is crucial to ensure the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-amino-3-(4-hydroxy-3-sulfophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonate esters or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield sulfonated ketones, while reduction of the amino group may produce sulfonated amines.

Scientific Research Applications

®-2-amino-3-(4-hydroxy-3-sulfophenyl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biological processes and as a probe for investigating enzyme activities.

    Medicine: It is explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-amino-3-(4-hydroxy-3-sulfophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in key biological processes. The sulfonic acid group can enhance the compound’s solubility and binding affinity to target proteins, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-hydroxyphenyl)propanoic acid: Lacks the sulfonic acid group, resulting in different chemical properties and applications.

    4-hydroxy-3-sulfobenzoic acid: Contains a similar sulfonic acid group but lacks the amino acid moiety.

    2-amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but without the sulfonic acid group.

Uniqueness

®-2-amino-3-(4-hydroxy-3-sulfophenyl)propanoic acid is unique due to the presence of both the sulfonic acid and amino acid groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields and makes the compound a valuable tool for scientific research and industrial applications.

Properties

Molecular Formula

C9H11NO6S

Molecular Weight

261.25 g/mol

IUPAC Name

(2R)-2-amino-3-(4-hydroxy-3-sulfophenyl)propanoic acid

InChI

InChI=1S/C9H11NO6S/c10-6(9(12)13)3-5-1-2-7(11)8(4-5)17(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H,14,15,16)/t6-/m1/s1

InChI Key

VXGXODOSTOUUBH-ZCFIWIBFSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)N)S(=O)(=O)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)S(=O)(=O)O)O

Origin of Product

United States

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